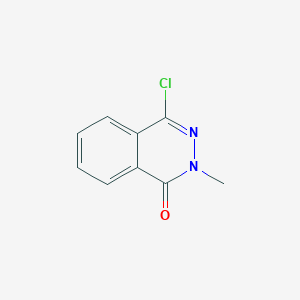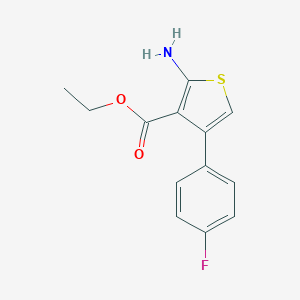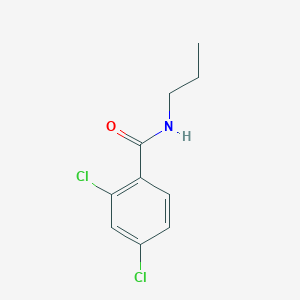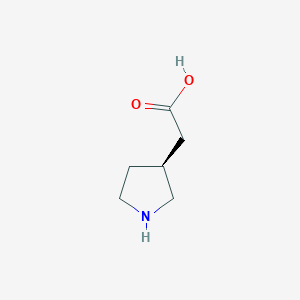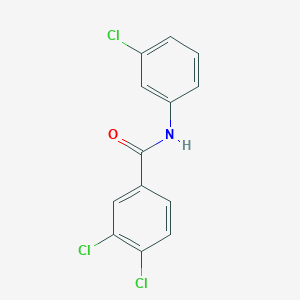![molecular formula C7H14O5 B187284 [(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol CAS No. 123125-18-8](/img/structure/B187284.png)
[(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol is a chemical compound with the molecular formula C7H14O5 and a molecular weight of 178.18 g/mol . It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its unique stereochemistry, with the (4S,5S) configuration indicating the specific spatial arrangement of its atoms.
Preparation Methods
The synthesis of [(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol typically involves the reaction of ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
[(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:
Scientific Research Applications
[(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of [(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The pathways involved may include signal transduction cascades that lead to various cellular responses .
Comparison with Similar Compounds
[(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds such as:
1,3-Dioxolane-4,5-dimethanol: Lacks the ethoxy group, which may affect its reactivity and applications.
2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol: Contains additional methyl groups, which can influence its steric properties and chemical behavior.
1,3-Dioxane derivatives: These six-membered ring analogs have different ring strain and reactivity compared to dioxolanes.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
123125-18-8 |
|---|---|
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
[(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C7H14O5/c1-2-10-7-11-5(3-8)6(4-9)12-7/h5-9H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
MOAWDMIKGNZSQA-WDSKDSINSA-N |
SMILES |
CCOC1OC(C(O1)CO)CO |
Isomeric SMILES |
CCOC1O[C@H]([C@@H](O1)CO)CO |
Canonical SMILES |
CCOC1OC(C(O1)CO)CO |
Synonyms |
((4S,5S)-2-ethoxy-1,3-dioxolane-4,5-diyl)diMethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)
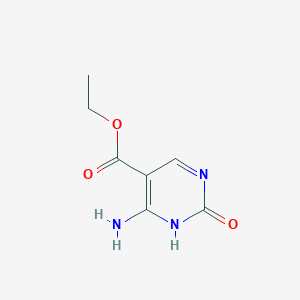
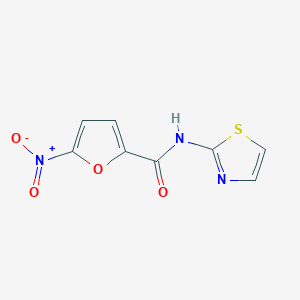
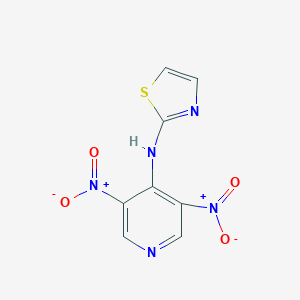
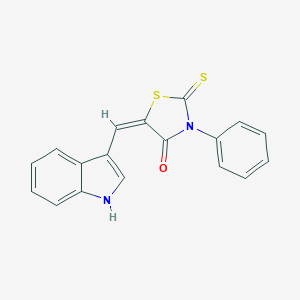
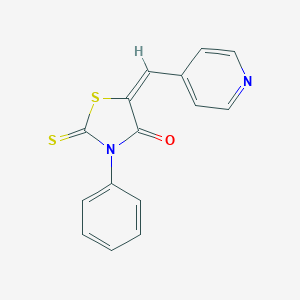
![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)

